rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a thiophene ring attached to the cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Thiophene Introduction: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound can be used as a building block for synthesizing advanced materials with desirable properties, such as conductivity or photoluminescence.
Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or furan analogs. These properties can influence the compound’s reactivity, binding interactions, and overall behavior in various applications.
Properties
CAS No. |
4085-30-7 |
---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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